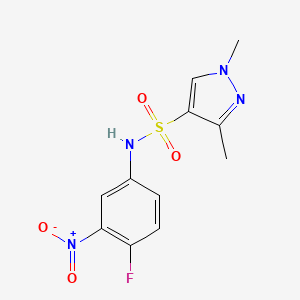![molecular formula C16H13ClN2OS B4280255 3-[2-(3-chlorophenyl)ethyl]-2-mercapto-4(3H)-quinazolinone](/img/structure/B4280255.png)
3-[2-(3-chlorophenyl)ethyl]-2-mercapto-4(3H)-quinazolinone
Descripción general
Descripción
3-[2-(3-chlorophenyl)ethyl]-2-mercapto-4(3H)-quinazolinone belongs to the quinazolinone family, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. These compounds have attracted significant interest for their potential therapeutic applications and the unique chemical structure they possess, which allows for various chemical modifications to enhance their biological efficacy.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with chloroacetate derivatives. For example, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-di-hydro-quinazolin-2-yl)sulfan-yl]acetate was achieved by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, showcasing the versatility of quinazolinone derivatives in chemical synthesis (Tien et al., 2020).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives reveals interesting features, such as the dihedral angle formed by the quinazoline ring with the phenyl ring, which can influence the compound's biological activity. Hydrogen-bonding interactions in these molecules often result in the formation of stable crystal structures, contributing to their chemical properties (Tien et al., 2020).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for further functionalization of the molecule. The reaction of 3-amino-2-methyl-4(3H)-quinazolinone with n-butyllithium, for example, demonstrates the reactivity of these compounds towards different electrophiles, leading to the formation of a variety of substituted derivatives (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as melting points and solubility, can be significantly affected by their molecular structure and substitution patterns. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including keto-enol tautomerism, which can influence their biological activity and stability. Spectroscopic studies, such as FT-IR, FT-Raman, and NMR, provide insights into the chemical structure and properties of these compounds, including their electronic and geometric configurations (Prabavathi & Senthil Nayaki, 2014).
Mecanismo De Acción
Target of Action
Quinazolinone derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The compound’s interaction with its targets could lead to changes in cellular processes, potentially inhibiting or promoting certain pathways.
Biochemical Pathways
Quinazolinone derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties could influence its bioavailability .
Result of Action
Given the wide range of biological activities exhibited by quinazolinone derivatives, the compound could potentially have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-5-3-4-11(10-12)8-9-19-15(20)13-6-1-2-7-14(13)18-16(19)21/h1-7,10H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLOPSNFHPPHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4,5-dimethyl-3-thienyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4280172.png)
![2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4280181.png)

![4-benzyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4280212.png)
![4-(3,4-dichlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4280219.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4280221.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B4280239.png)
![N-(1-ethyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4280245.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4280246.png)


![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-indolinecarbothioamide](/img/structure/B4280276.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4280277.png)
![4-[(2,5-dichlorophenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4280280.png)